molecular formula C17H24N2O4S B2511044 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide CAS No. 922125-58-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide

Katalognummer B2511044
CAS-Nummer: 922125-58-4
Molekulargewicht: 352.45
InChI-Schlüssel: UUNGSYIGFCSRNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a structurally complex molecule that appears to be related to various heterocyclic compounds synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the tetrahydrobenzo[b][1,4]oxazepin core, are reminiscent of the structures discussed in the papers.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include cycloadditions, isomerizations, and substitutions. For instance, the gold-catalyzed formal [3 + 2] cycloaddition described in the first paper could potentially be a step in the synthesis of related compounds, as it allows for the formation of highly functionalized 4-aminoimidazoles . Similarly, the synthesis of hexahydrocarbazole and hexahydrodibenzoxazepine derivatives from N-benzoyl-2-(cyclohex-2-en-1-yl)aniline, as mentioned in the second paper, involves reactions with molecular oxygen and halogens, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide would likely exhibit a complex three-dimensional conformation due to its fused ring system and the presence of a cyclohexanesulfonamide moiety. The stereochemistry of such compounds is crucial, as it can significantly affect their biological activity. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss related structures, such as the tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives, which also contain a complex fused ring system .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups and the overall stability of the heterocyclic framework. The presence of an oxazepin ring suggests potential reactivity at the nitrogen atom, as well as the possibility of electrophilic substitution reactions at the aromatic system. The papers do not detail reactions specific to the compound , but they do provide insights into the reactivity of similar heterocyclic systems, such as the formation of an α-imino gold carbene intermediate in the gold-catalyzed cycloaddition and the interaction with halogens as seen in the synthesis of hexahydrodibenzoxazepine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide would be determined by its molecular structure. The compound is likely to be solid at room temperature and could exhibit moderate to low solubility in water due to the presence of both hydrophobic and hydrophilic moieties. The papers provided do not discuss the physical and chemical properties of this specific compound, but they do report on the properties of structurally related compounds, such as the in vitro affinities and in vivo assays for the tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives, which could give an indication of the compound's potential biological activity .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic and Pharmacodynamic Studies

Application in Understanding Drug Action and Metabolism

Pharmacokinetic and pharmacodynamic studies are crucial in understanding how drugs interact with the body and how the body affects the drugs. This includes determining the absorption, distribution, metabolism, and excretion (ADME) of drugs. For example, the study of YM087, a dual V1/V2 receptor antagonist, provides insights into its effectiveness and mechanism of action in humans, offering a basis for the development of therapeutic agents targeting specific receptors (Burnier et al., 1999).

Toxicology and Environmental Health

Understanding Environmental Exposure and Toxicity

Research into the toxicokinetics of persistent organochlorine compounds, including dioxins and PCBs, in human populations provides valuable information on environmental exposure and its health implications. Studies like those by Watanabe et al. (2013) help in understanding the accumulation and impact of these compounds, emphasizing the need for measures to minimize exposure and potential health risks (Watanabe et al., 2013).

Clinical Applications and Disease Management

Exploring Treatments for Specific Conditions

Research into specific pharmaceutical agents, like albendazole in the treatment of neurocysticercosis, illustrates the application of scientific research in managing diseases. Studies assessing the efficacy and safety of drug regimens inform clinical practices and guidelines, as seen in the work by Göngora-Rivera et al. (2006) on dosing for subarachnoid and intraventricular cysticercosis (Göngora-Rivera et al., 2006).

Diagnostic and Therapeutic Research

Innovations in Diagnosis and Therapy

The development of new diagnostic assays and therapeutic strategies is another vital area of scientific research. For instance, the use of WST-1 in studying aging-related changes highlights the potential for new methodologies in diagnosing and understanding various conditions, including Alzheimer's disease (Takamatsu, 1998).

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-17(2)11-23-15-10-12(8-9-14(15)18-16(17)20)19-24(21,22)13-6-4-3-5-7-13/h8-10,13,19H,3-7,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNGSYIGFCSRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3CCCCC3)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.